3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the 4-fluorophenyl and 2-methoxyphenylmethyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the pyrazoloquinoline core.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-22-9-5-2-6-17(22)14-28-15-20-23(16-10-12-18(25)13-11-16)26-27-24(20)19-7-3-4-8-21(19)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQXLQWLBQMRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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